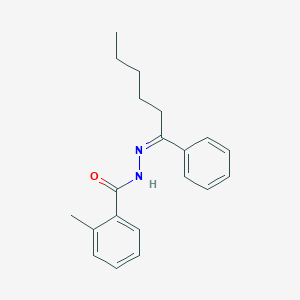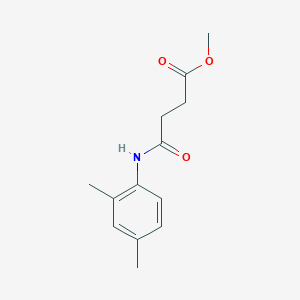![molecular formula C26H18ClNO4 B326494 17-(3-Chloro-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B326494.png)
17-(3-Chloro-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-(3-Chloro-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid is a complex organic compound with a unique structure that includes a chlorinated phenyl group and a hexahydro-epipyrroloanthracene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-(3-Chloro-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the hexahydro-epipyrroloanthracene core: This can be achieved through a series of cyclization reactions.
Introduction of the chlorinated phenyl group: This step often involves a Friedel-Crafts acylation reaction.
Oxidation and reduction steps: These are necessary to introduce the dioxo groups and to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
17-(3-Chloro-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
科学研究应用
17-(3-Chloro-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Medicine: The compound’s potential therapeutic properties are of interest for drug development.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 17-(3-Chloro-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors that play key roles in cellular processes.
相似化合物的比较
Similar Compounds
17-(3-Chloro-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid: shares similarities with other compounds that have a hexahydro-epipyrroloanthracene core and chlorinated phenyl groups.
Other related compounds: These include derivatives with different substituents on the phenyl group or modifications to the core structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
属性
分子式 |
C26H18ClNO4 |
|---|---|
分子量 |
443.9 g/mol |
IUPAC 名称 |
17-(3-chloro-4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid |
InChI |
InChI=1S/C26H18ClNO4/c1-13-10-11-14(12-19(13)27)28-23(29)21-20-15-6-2-4-8-17(15)26(25(31)32,22(21)24(28)30)18-9-5-3-7-16(18)20/h2-12,20-22H,1H3,(H,31,32) |
InChI 键 |
UJOJTQVCNZSCFM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C(=O)O)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(5-nitro-2-furyl)methylene]-4-biphenylcarbohydrazide](/img/structure/B326414.png)
![N'-[1-(4-aminophenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B326415.png)



![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-{3-nitrobenzoyl}oxime](/img/structure/B326425.png)
![2-[[(Z)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B326427.png)
![N-(2,4-dimethylphenyl)-4-[2-(2-furylmethylene)hydrazino]-4-oxobutanamide](/img/structure/B326429.png)



![N-[(E)-1-(2-Furyl)ethylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B326434.png)

![(6E)-2-methoxy-6-[[4-[4-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-methylphenyl]-2-methylanilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326437.png)
